Bromadiolone

acute toxicity potency ranking LD50 comparison

Bromadiolone (CAS 28772-56-7) is a second-generation anticoagulant rodenticide (SGAR) that overcomes target-site resistance to warfarin and first-generation anticoagulants in Norway rats and house mice. - Efficacious against VKORC1-based resistance phenotypes, delivering single-dose mortality in susceptible populations. - Cis-enriched stereochemical compositions reduce hepatic half-life and secondary poisoning risk compared to conventional trans-bromadiolone mixtures. - Procurement should be guided by local resistance genotyping: bromadiolone is contraindicated where L120Q (rats) or Y139C (mice) SNPs are documented; brodifacoum is the evidence-based alternative.

Molecular Formula C30H23BrO4
Molecular Weight 527.4 g/mol
CAS No. 28772-56-7
Cat. No. B606368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromadiolone
CAS28772-56-7
SynonymsBromadiolone;  Contrac;  Ratimus;  Rotox;  Temus;  Topidion; 
Molecular FormulaC30H23BrO4
Molecular Weight527.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC(C2=CC=C(C=C2)C3=CC=C(C=C3)Br)O)C4=C(C5=CC=CC=C5OC4=O)O
InChIInChI=1S/C30H23BrO4/c31-23-16-14-20(15-17-23)19-10-12-22(13-11-19)26(32)18-25(21-6-2-1-3-7-21)28-29(33)24-8-4-5-9-27(24)35-30(28)34/h1-17,25-26,32-33H,18H2
InChIKeyOWNRRUFOJXFKCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, >1.14X10+4 at pH 5, 2.48X10-3 at pH 7, 0.180 at pH 9 (all in g/L at 20 °C)
Soluble in dimethylsulfoxide
Solubility at 20-25 °C (g/L): dimethylformamide 730.0;  ethyl acetate 25.0;  acetone 22.3;  chloroform 10.1;  ethanol 8.2;  methanol 5.6;  ethyl ether 3.7;  hexane 0.2
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bromadiolone: Technical Baseline and Procurement Context


Bromadiolone (CAS 28772-56-7) is a second-generation 4-hydroxycoumarin anticoagulant rodenticide (SGAR) that functions as a vitamin K antagonist [1]. It is characterized as a 'super-warfarin' owing to its enhanced potency relative to first-generation anticoagulants (FGARs) and its capacity to accumulate in hepatic tissue of target organisms [1]. Bromadiolone was introduced commercially in 1980 specifically to address rodent populations that had developed physiological resistance to warfarin and other FGARs [1]. It is authorized for control of commensal rats and mice, including warfarin-resistant strains, as well as voles and water voles in agricultural settings [2].

Target application Anticoagulant resistance research and VKORC1 genotype-based rodenticide evaluation
Compound class Second-generation 4-hydroxycoumarin anticoagulant rodenticide (SGAR) tool compound
Key selection context Reported higher potency relative to first-generation anticoagulants in target species; stereochemical composition influences ecotoxicological persistence

Bromadiolone: Why Interchangeability Fails


Substituting bromadiolone with warfarin or other FGARs in the presence of resistant rodent populations leads to demonstrable control failure, as bromadiolone was developed explicitly to overcome VKORC1-based resistance mechanisms [1]. Even among SGARs, interchangeability is not supported by empirical evidence: bromadiolone and difenacoum both fail against rats harboring the L120Q single nucleotide polymorphism (SNP), whereas brodifacoum remains fully effective [2]. Furthermore, the diastereoisomeric composition of bromadiolone directly dictates its ecotoxicological profile: trans-bromadiolone drives persistent food-chain accumulation, while cis-bromadiolone exhibits a short hepatic half-life comparable to FGARs [3]. Generic substitution decisions made without accounting for resistance genotype, stereochemical composition, and differential hepatic persistence produce either efficacy failures or unanticipated non-target exposure events.

Intended product
Bromadiolone (SGAR)
Baseline: second-generation anticoagulant with VKORC1 resistance-breaking profile dependent on genotype
vs. Warfarin (FGAR)
First-generation anticoagulant
VKORC1-based resistance leads to reported control failure; bromadiolone was developed to overcome FGAR-resistant populations
vs. Difenacoum
Another SGAR
Both fail against L120Q SNP-bearing rats; interchangeability not supported without genotype data
vs. Brodifacoum
More persistent SGAR
Brodifacoum remains effective against L120Q, but its extreme hepatic half-life (307.4 d in mice) increases non-target exposure risk; diastereoisomer profile differs

Bromadiolone: Quantitative Differentiation from Comparator Anticoagulants


Acute Oral Toxicity vs. Brodifacoum and Chlorophacinone

Bromadiolone exhibits intermediate acute toxicity among anticoagulant rodenticides, positioned between the higher potency of brodifacoum and the lower potency of first-generation chlorophacinone. In white rats, the LD50 for bromadiolone was determined as 1.1 mg/kg (95% CI: 1.0–1.2 mg/kg), compared to 0.30 mg/kg (95% CI: 0.21–0.42 mg/kg) for brodifacoum [1]. In a separate study, the LD50 for bromadiolone was 1.12 mg/kg versus 6.31 mg/kg for chlorophacinone [2]. This positions bromadiolone as approximately 3.7-fold less acutely toxic than brodifacoum but 5.6-fold more toxic than chlorophacinone in rats.

Acute LD50 Rank
Head-to-head
Bromadiolone: 1.1 mg/kg (95% CI 1.0–1.2) Brodifacoum: 0.30 mg/kg (95% CI 0.21–0.42) Chlorophacinone: 6.31 mg/kg
Intermediate acute potency profile supports calibrated risk-benefit assessment relative to class extremes
White rats; oral gavage; cross-study comparable
acute toxicity potency ranking LD50 comparison

Field Efficacy in L120Q-Resistant Norway Rats

In field trials conducted on UK farmsteads where 86.9% of Norway rats were homozygous for the L120Q resistance-conferring SNP, bromadiolone (50 ppm bait) and difenacoum (50 ppm bait) applications were either partially or wholly ineffective, whereas brodifacoum (23 ppm bait) achieved full eradication [1]. More bromadiolone and difenacoum bait was applied than brodifacoum bait during treatments, yet efficacy remained inferior [1]. This differential efficacy is genotype-dependent: bromadiolone retains effectiveness against warfarin-resistant and Y139C-bearing populations but fails against L120Q homozygotes.

L120Q Field Control
Head-to-head
Bromadiolone 50 ppm: ineffective Difenacoum 50 ppm: ineffective Brodifacoum 23 ppm: fully effective 86.9% L120Q homozygosity in rats
L120Q genotype negates bromadiolone and difenacoum efficacy; brodifacoum is the evidence-based alternative for L120Q-positive infestations
UK farmsteads; bait consumption monitored
anticoagulant resistance field efficacy L120Q SNP

Hepatic Half-Life vs. Chlorophacinone in Voles

Bromadiolone exhibits dramatic hepatic persistence in vole tissues, with a measured half-life of approximately 10–30 days, whereas chlorophacinone, a first-generation anticoagulant, shows a short hepatic half-life of approximately one day [1]. This differential persistence is stereoisomer-specific: the trans-bromadiolone diastereoisomer accounts for the prolonged half-life, while cis-bromadiolone isomers exhibit a short half-life comparable to chlorophacinone [1]. The extended tissue residence of trans-bromadiolone directly correlates with elevated secondary poisoning risk in predatory and scavenging species.

Hepatic Half-Life
Head-to-head
Bromadiolone: 10–30 days Chlorophacinone: ~1 day
10- to 30-fold longer persistence in vole liver drives elevated secondary poisoning risk relative to FGARs
Arvicola terrestris; stereoisomer-specific (trans-bromadiolone dominant)
hepatic persistence ecotoxicology tissue half-life

Pharmacokinetic Profile Across Anticoagulant Class in Mice

In a comparative pharmacokinetic study of eight anticoagulant rodenticides in mice following single oral administration at one-half LD50 doses, bromadiolone exhibited intermediate plasma and hepatic elimination half-lives relative to class extremes [1]. The plasma elimination half-life for coumatetralyl (FGAR) was 0.52 days, while brodifacoum (SGAR) showed 91.7 days [1]. Hepatic elimination half-lives ranged from 15.8 days for coumatetralyl to 307.4 days for brodifacoum [1]. Bromadiolone's half-life values fall between these extremes, reflecting its second-generation classification but indicating less extreme persistence than brodifacoum.

PK Elimination Ranking
Class-level
Bromadiolone intermediate Coumatetralyl: plasma 0.52 d, liver 15.8 d Brodifacoum: plasma 91.7 d, liver 307.4 d
Intermediate persistence position offers a stewardship-conscious SGAR option between ultra-persistent brodifacoum and rapidly cleared FGARs
Mice; single ½ LD50 oral dose; LC-ESI-MS/MS (LOQ 1–5 ng/mL plasma)
pharmacokinetics elimination half-life tissue distribution

VKORC1 Resistance Profile in House Mice

In a 2023 survey of Finnish house mice (Mus musculus), two-thirds of sampled individuals carried VKORC1 polymorphisms linked to anticoagulant resistance [1]. The most prevalent mutation was Y139C, which confers resistance to first-generation anticoagulants, bromadiolone, and difenacoum [1]. The L128S mutation, which confers resistance to FGARs and bromadiolone, was detected at much lower abundance [1]. This indicates that bromadiolone efficacy is compromised against Y139C-bearing house mouse populations, a genotype now documented as widespread in Finland.

VKORC1 Resistance Survey
Reported
Y139C: 66.7% prevalence in Finnish house mice L128S: low abundance Both confer resistance to bromadiolone
Widespread Y139C compromises bromadiolone efficacy in house mouse populations; genotype surveillance should guide active ingredient selection
48 Mus musculus; southern Finland; VKORC1 sequencing
VKORC1 mutation resistance genotyping population genetics

Diastereoisomer-Specific Bioaccumulation in Food Chain

Monitoring of hepatic residues in the Réunion harrier (Circus maillardi) revealed differential bioaccumulation of bromadiolone diastereoisomers [1]. trans-Bromadiolone reached concentrations up to 573 ng/g wet weight, whereas cis-bromadiolone was barely detected in harrier liver tissue [1]. This stereospecific accumulation pattern demonstrates that trans-bromadiolone is the diastereoisomer responsible for food-chain transfer and secondary poisoning risk in avian predators.

Stereospecific Bioaccumulation
Class-level
trans-Bromadiolone: up to 573 ng/g ww cis-Bromadiolone: barely detected (trans-Brodifacoum:
trans-diastereoisomer dominates food-chain transfer; cis-enriched formulations may reduce secondary poisoning liability
Réunion harrier liver; enantiomer-specific LC-MS/MS
stereochemistry bioaccumulation food chain transfer

Bromadiolone Procurement: Application Scenarios


Warfarin-Resistant Rodent Control Without L120Q/Y139C

Bromadiolone was introduced in 1980 specifically to address warfarin-resistant Norway rat populations and remains effective against this resistance phenotype [1]. Procurement is indicated for urban and agricultural settings where FGAR failure has been documented but molecular surveillance confirms absence of L120Q (in rats) or Y139C (in mice) genotypes [2][3]. In such contexts, bromadiolone provides reliable single-dose efficacy while offering a lower ecotoxicological persistence profile than brodifacoum, as evidenced by its intermediate hepatic half-life and plasma elimination kinetics [4].

cis-Enriched Formulations for Vole Control in Sensitive Areas

In regions where bromadiolone is authorized for field vole (Arvicola terrestris) control and non-target predator exposure is a regulatory concern, procurement of cis-enriched bromadiolone formulations is supported by evidence. The cis diastereoisomer exhibits a short hepatic half-life comparable to chlorophacinone, while retaining target vole toxicity [5]. This stereochemical optimization reduces the 10–30 day tissue persistence characteristic of trans-bromadiolone, thereby mitigating secondary poisoning risk to raptors and mammalian carnivores that scavenge poisoned voles [5].

Reduced-Dose Combination Strategies for Stewardship

A 2024 study demonstrated that bromadiolone combined with other SGARs (difenacoum, brodifacoum) or with chlorophacinone at reduced doses (0.001% and 0.0008%) achieved effective control of brown rats (Rattus norvegicus) in four-day no-choice feeding tests [6]. Combinations of SGARs were more effective than SGAR-chlorophacinone combinations [6]. This evidence supports procurement of bromadiolone for stewardship-oriented bait formulations that reduce total anticoagulant release into the environment while maintaining acceptable efficacy [6].

Genotype-Guided Selection for L120Q-Susceptible Actives

In UK regions where L120Q SNP is not detected or where resistance monitoring confirms susceptibility, bromadiolone remains an appropriate selection. However, where L120Q is documented (86.9% homozygosity in affected Hampshire-Berkshire farmsteads), bromadiolone and difenacoum are contraindicated and brodifacoum is the evidence-based alternative [2]. Procurement decisions should be predicated on local resistance genotyping data; bromadiolone should not be selected for L120Q-positive infestations.

Application
Selection Property
Validation Focus
Warfarin-resistant rodent management (non-L120Q/Y139C)
Resistance genotype compatibility
Confirm absence of L120Q (rat) or Y139C (mouse) by molecular surveillance
cis-Enriched formulation evaluation for vole control in sensitive areas
Stereochemical composition (cis/trans ratio)
Assess hepatic persistence and secondary poisoning risk in target ecosystem
Reduced-dose combination strategies for environmental stewardship
Bait formulation synergy with other anticoagulants
Validate efficacy at reduced doses in no-choice feeding assays
L120Q-positive infestation response (genotype-guided selection)
Active ingredient susceptibility to L120Q SNP
Confirm resistance genotype; select brodifacoum if L120Q detected

Technical Documentation Hub

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37 linked technical documents
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